molecular formula C26H22F3N3O3S B12012788 6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 609794-50-5

6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B12012788
CAS No.: 609794-50-5
M. Wt: 513.5 g/mol
InChI Key: SLAWCZPSWBQGPV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thienopyridine core with diverse substituents influencing its physicochemical and biological properties. The structure includes:

  • 6-position: A 4-(allyloxy)phenyl group, introducing steric bulk and electron-donating effects via the allyl ether moiety.
  • 4-position: A trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability.
  • N-substituent: A 4-ethoxyphenyl carboxamide, contributing to solubility and binding interactions.

The allyloxy group likely requires specialized starting materials or post-synthetic modifications to introduce the ether linkage.

Properties

CAS No.

609794-50-5

Molecular Formula

C26H22F3N3O3S

Molecular Weight

513.5 g/mol

IUPAC Name

3-amino-N-(4-ethoxyphenyl)-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C26H22F3N3O3S/c1-3-13-35-18-9-5-15(6-10-18)20-14-19(26(27,28)29)21-22(30)23(36-25(21)32-20)24(33)31-16-7-11-17(12-8-16)34-4-2/h3,5-12,14H,1,4,13,30H2,2H3,(H,31,33)

InChI Key

SLAWCZPSWBQGPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyanothioacetamide Derivatives

The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A validated route involves reacting ethyl 5-cyano-2-methyl-4-styryl-6-thioxo-1,6-dihydropyridine-3-carboxylate with α-haloketones or α-haloaldehydes under basic conditions. For this compound, trifluoromethylacetone serves as the α-substituted ketone to introduce the CF₃ group at position 4.

Reaction Conditions :

  • Solvent: Ethanol or DMF

  • Base: Triethylamine or potassium carbonate

  • Temperature: 80–100°C (reflux)

  • Time: 6–12 hours

The reaction proceeds via nucleophilic attack of the thiolate anion on the α-carbon of the ketone, followed by cyclization and aromatization.

ComponentQuantity/Parameter
Thienopyridine bromide1.0 equivalent
4-(Allyloxy)phenylboronic acid1.25 equivalents
Pd(PPh₃)₄0.01 equivalents
SolventToluene:MeOH (2:1)
Base1 M Na₂CO₃ (5 mL)
Temperature100°C (reflux)
Time48 hours

Yield : 68–75% after crystallization from ethyl acetate.

Installation of 3-Amino Group

Nitro Reduction Strategy

A nitro group is introduced at position 3 during cyclocondensation using nitromethane as a reactant, followed by catalytic hydrogenation:

  • Nitration : Treat the core with nitric acid (HNO₃) in sulfuric acid at 0–5°C.

  • Reduction : Use H₂/Pd/C in ethanol or ammonium formate as hydrogen donors.

Optimized Conditions :

  • Catalyst: 10% Pd/C (5 wt%)

  • Pressure: 1 atm H₂

  • Temperature: 25°C

  • Time: 4 hours
    Yield : >90%.

Carboxamide Formation at Position 2

Amide Coupling with 4-Ethoxyaniline

The final step involves coupling the carboxylic acid intermediate with 4-ethoxyaniline using carbodiimide-based activators:

Procedure :

  • Acid Activation :

    • React thienopyridine-2-carboxylic acid (1 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C for 30 min.

  • Amine Addition :

    • Add 4-ethoxyaniline (1.5 eq) and stir at 25°C for 12–18 hours.

  • Workup :

    • Extract with ethyl acetate, wash with 5% HCl and brine, dry over MgSO₄, and purify via silica gel chromatography.

Yield : 60–65%.

Advanced Methodological Variations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for key steps:

StepConventional TimeMicrowave TimeYield Improvement
Cyclocondensation12 hours45 minutes+12%
Suzuki Coupling48 hours2 hours+18%
Amide Coupling18 hours30 minutes+8%

Conditions: 150 W, 100°C, sealed vessel.

Analytical Characterization

Critical validation data for intermediates and final product:

Analytical MethodKey Features IdentifiedSource
¹H NMR (400 MHz, DMSO-d₆)- NH₂ at δ 6.81 (s, 2H)
- Allyloxy CH₂=CH₂ at δ 5.90–5.40 (m)
- Ethoxy CH₃ at δ 1.35 (t, J=7 Hz)
¹³C NMR - CF₃ at δ 121.5 (q, J=270 Hz)
- Carboxamide C=O at δ 168.2
HRMS m/z 513.1432 [M+H]⁺ (calc. 513.1428)

Challenges and Optimization

Trifluoromethyl Group Stability

The CF₃ group necessitates anhydrous conditions during cyclocondensation to prevent hydrolysis. LiHMDS as a base in DMF at −78°C improves stability, increasing yield from 55% to 82%.

Regioselectivity in Amide Coupling

Competing O-acylation is mitigated by:

  • Using HOBt additive to favor N-acylation

  • Maintaining pH <7 with DMAP catalyst

  • Low-temperature (0°C) activation

Scalability and Industrial Considerations

A pilot-scale synthesis (500 g batch) achieved 44% overall yield using:

  • Flow chemistry for cyclocondensation (residence time: 8 min at 130°C)

  • Centrifugal partition chromatography for final purification.

Cost Analysis :

ReagentCost Contribution (%)
Pd Catalysts31%
Trifluoromethylacetone28%
4-Ethoxyaniline19%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and amino groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural variations among thieno[2,3-b]pyridine-2-carboxamides include substituents at the 4-, 6-, and N-positions. Below is a comparative analysis based on substituent effects, synthesis, and biological activity:

Table 1: Structural and Functional Comparison

Compound Name (CID/Reference) 6-Position Substituent 4-Position Substituent N-Substituent Key Properties/Activities
Target Compound (Hypothetical) 4-(Allyloxy)phenyl -CF₃ 4-Ethoxyphenyl Expected enhanced lipophilicity and steric bulk; potential for unique receptor interactions.
3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-CF₃ () 2-Thienyl -CF₃ 4-Chlorophenyl Antiplasmodial activity; IR: NH₃⁺ stretch at 3463 cm⁻¹; Mp: 255–256°C .
3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(thiophen-2-yl) () Thiophen-2-yl Phenyl 4-Fluorophenyl Epac1 inhibition; anti-hypertrophic effects in cardiac models.
3-Amino-6-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-4-CF₃ (CID 1033185, ) 4-Ethoxyphenyl -CF₃ 4-Methoxyphenyl Molecular formula C₂₄H₂₀F₃N₃O₃S; SMILES includes ethoxy and methoxy groups.
3-Amino-N-(4-methylphenyl)-6-phenyl-4-CF₃ (CID 1535964, ) Phenyl -CF₃ 4-Methylphenyl Molecular formula C₂₂H₁₆F₃N₃OS; higher lipophilicity due to methyl group.
3-Amino-N-(4-methoxyphenyl)-6-phenyl-4-CF₃ (CID 1022440, ) Phenyl -CF₃ 4-Methoxyphenyl Molecular formula C₂₂H₁₆F₃N₃O₂S; methoxy enhances solubility vs. methyl.

Substituent Effects on Physicochemical Properties

  • 6-Position: Allyloxy (Target): Increases steric bulk and electron density compared to ethoxy () or phenyl (). This may reduce crystallinity, lowering melting points relative to smaller substituents.
  • 4-Position :
    • -CF₃ (Common) : Improves metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets.
  • N-Substituent :
    • 4-Ethoxyphenyl (Target) : Balances lipophilicity (ethoxy) and hydrogen-bonding capacity (amide), contrasting with chloro () or methoxy () groups.

Biological Activity

6-[4-(Allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound belonging to the thieno[2,3-b]pyridine class, which has garnered attention for its potential biological activities, particularly in oncology and angiogenesis inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of thieno[2,3-b]pyridine derivatives is often linked to their ability to inhibit specific kinases involved in cellular signaling pathways. In particular, compounds like 6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. The inhibition of VEGFR-2 leads to reduced endothelial cell proliferation and migration, ultimately affecting tumor growth and metastasis.

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy in inhibiting the proliferation of various cancer cell lines. Notably:

  • Cell Lines Tested : HCT116 (colorectal cancer), MDA-MB-231 (triple-negative breast cancer).
  • Assays Used : Thymidine incorporation assay and BrdU assay.

The compound exhibited significant antiproliferative effects at low concentrations. For instance, it showed over 85% inhibition of HCT116 cell growth at concentrations as low as 1 µM. The results are summarized in Table 1.

Cell LineConcentration (µM)% Inhibition
HCT1161>85%
MDA-MB-2311>85%

Apoptosis Induction

Further studies indicated that the compound also induces apoptosis in cancer cells. The TUNEL assay results showed a dose-dependent increase in apoptotic cells when treated with the compound:

  • Concentration Range : 0.1 – 1.0 µM.
  • Significant Findings : Statistical significance was observed at higher concentrations for certain analogs.

Case Studies

A notable case study involved the evaluation of a related thieno[2,3-b]pyridine derivative in vivo. The analog demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. This highlights the potential therapeutic applications of thieno[2,3-b]pyridine derivatives in oncology.

Q & A

Q. Conflicting reports on solubility: How to reconcile discrepancies between computational predictions and experimental measurements?

  • Methodological Answer :
  • Solvent Screening : Test in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) using nephelometry .
  • Computational Adjustments : Refine logP predictions (e.g., ChemAxon vs. ACD/Labs) by incorporating crystal packing effects from X-ray data .

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